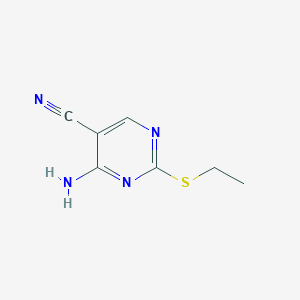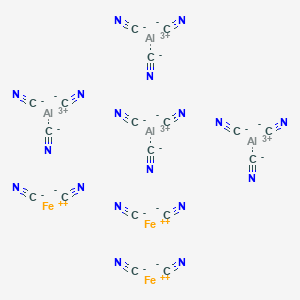
4-Amino-2-(éthylthio)-5-pyrimidinecarbonitrile
Vue d'ensemble
Description
The compound 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry due to their presence in many biological compounds.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various methods. One efficient method for synthesizing 4-amino-5-(arylaminomethyl)-2-(methylthio)furo[2,3-d]pyrimidines involves the Mitsunobu reaction, which is a versatile method for creating carbon-nitrogen bonds . Another approach for synthesizing related compounds, such as ethyl 4-amino-2,3-dihydrothieno-[2,3-b]pyridine-5-carboxylates, involves the reaction of amino-dihydrothiophenecarbonitriles with ethyl acetoacetate in the presence of titanium(IV) chloride . These methods highlight the diverse synthetic routes available for creating pyrimidine derivatives with various substituents.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be complex, with various substituents affecting the overall stability and reactivity of the compound. For instance, the transformation of certain pyridine derivatives into 4-aminopyrido[2,3-d]pyrimidines and 2-(pyrid-2-yl)guanidines has been studied, showing the versatility of these compounds in forming different heterocyclic systems . The molecular structure is crucial in determining the compound's physical and chemical properties, as well as its potential applications in pharmaceuticals.
Chemical Reactions Analysis
Pyrimidine derivatives undergo a range of chemical reactions, which can be utilized to synthesize a variety of related compounds. For example, the reaction of 4-chloro-2-phenyl-5-pyrimidinecarbonitrile with N-methylglycinonitrile followed by cyclization under Dieckmann conditions can yield 5-amino-7-methyl-2-phenyl-7H-pyrrolo[2,3-d]-pyrimidine-6-carbonitrile . These reactions are essential for the development of new compounds with potential biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile and its derivatives can be studied using various spectroscopic techniques. The infrared and NMR spectra of 4-amino-5-pyrimidinecarbonitrile, a related compound, have been acquired, and its tautomerism and vibrational assignments have been analyzed through quantum mechanical calculations . These properties are important for understanding the behavior of the compound under different conditions and for identifying its potential uses.
Applications De Recherche Scientifique
Applications anti-inflammatoires
Les pyrimidines, y compris notre composé d'intérêt, ont été trouvées pour présenter une gamme d'effets pharmacologiques, y compris des propriétés anti-inflammatoires . Les effets anti-inflammatoires des pyrimidines sont attribués à leur réponse inhibitrice par rapport à l'expression et aux activités de certains médiateurs inflammatoires vitaux .
Propriétés antioxydantes
En plus de leurs propriétés anti-inflammatoires, les pyrimidines sont également connues pour présenter des effets antioxydants . Cela les rend potentiellement utiles dans la lutte contre le stress oxydatif, qui est impliqué dans diverses maladies.
Applications antibactériennes et antivirales
Les pyrimidines ont été trouvées pour présenter des propriétés antibactériennes et antivirales . Cela suggère des applications potentielles dans le développement de nouveaux antibiotiques et médicaments antiviraux.
Applications antifongiques et antituberculeuses
La recherche a également montré que les pyrimidines peuvent avoir des effets antifongiques et antituberculeux . Cela ouvre des applications potentielles dans le traitement des infections fongiques et de la tuberculose.
Applications anticancéreuses
Une nouvelle série de dérivés de pyrimidine-5-carbonitrile a été conçue comme des inhibiteurs de tyrosine kinase mimant l'ATP du récepteur du facteur de croissance épidermique (EGFR) . Ces composés ont été synthétisés et évalués pour leurs activités cytotoxiques in vitro contre un panel de quatre lignées de cellules tumorales humaines .
Applications dans le développement de médicaments
Les relations structure-activité (SAR) détaillées des pyrimidines fournissent des indices pour la synthèse de nouveaux analogues de pyrimidine possédant des activités anti-inflammatoires améliorées avec une toxicité minimale . Cette information peut être précieuse dans le développement de nouveaux médicaments avec une efficacité et des profils de sécurité améliorés.
Mécanisme D'action
Target of Action
Similar compounds have been found to exhibit anticancer properties , suggesting potential targets could be enzymes or receptors involved in cell proliferation and survival.
Mode of Action
Based on its structural similarity to other pyrimidine derivatives , it may interact with its targets by forming hydrogen bonds and hydrophobic interactions, leading to changes in the activity of the target proteins.
Biochemical Pathways
Given the potential anticancer properties of similar compounds , it may affect pathways related to cell cycle regulation, apoptosis, and DNA synthesis.
Result of Action
Similar compounds have shown to inhibit the proliferation of certain cancer cell lines , suggesting that this compound may have similar effects.
Propriétés
IUPAC Name |
4-amino-2-ethylsulfanylpyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4S/c1-2-12-7-10-4-5(3-8)6(9)11-7/h4H,2H2,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCARNSWXSXOSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(C(=N1)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90429564 | |
| Record name | 4-Amino-2-(ethylsulfanyl)pyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90429564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16462-29-6 | |
| Record name | 4-Amino-2-(ethylsulfanyl)pyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90429564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[3-(Trifluoromethyl)phenyl]propane-1,2-diol](/img/structure/B95941.png)

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane](/img/structure/B95947.png)

![1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine](/img/structure/B95949.png)



